molecular formula C15H26O4S2 B12292548 2-Deoxy-3,4

2-Deoxy-3,4

Cat. No.: B12292548
M. Wt: 334.5 g/mol
InChI Key: MQCXYIUIBYSRGY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deoxy-3,4 can be achieved through several methods. One common approach involves the selective hydration of 3,4,6-tri-O-acetyl-D-glucal to produce 3,4,6-tri-O-acetyl-2-deoxy-D-glucal, followed by ester interchange reactions in absolute methanol using sodium methoxide as a catalyst . This method is advantageous due to its high yield and simplicity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process typically includes steps such as acetylation, bromination, reduction, and deacetylation to achieve the final product .

Chemical Reactions Analysis

Types of Reactions

2-Deoxy-3,4 undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce functional groups at specific positions.

    Reduction: Often used to remove oxygen atoms from the molecule.

    Substitution: Commonly involves replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

2-Deoxy-3,4 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Deoxy-3,4 is unique due to its specific deoxygenation pattern, which imparts distinct chemical and biological properties. Its ability to inhibit glycolysis and its potential therapeutic applications make it a compound of significant interest in both research and industry .

Properties

Molecular Formula

C15H26O4S2

Molecular Weight

334.5 g/mol

IUPAC Name

4-(2,2-dimethyl-1,3-dioxolan-4-yl)-5-(1,3-dithian-2-ylmethyl)-2,2-dimethyl-1,3-dioxolane

InChI

InChI=1S/C15H26O4S2/c1-14(2)16-9-11(18-14)13-10(17-15(3,4)19-13)8-12-20-6-5-7-21-12/h10-13H,5-9H2,1-4H3

InChI Key

MQCXYIUIBYSRGY-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)C2C(OC(O2)(C)C)CC3SCCCS3)C

Origin of Product

United States

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